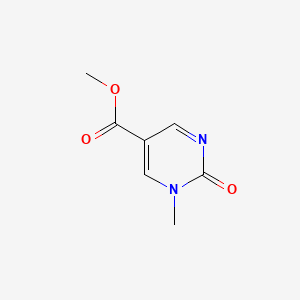![molecular formula C10H9NO3 B3269314 2-Methylbenzo[d]oxazol-6-yl acetate CAS No. 5078-06-8](/img/structure/B3269314.png)
2-Methylbenzo[d]oxazol-6-yl acetate
Descripción general
Descripción
2-Methylbenzo[d]oxazol-6-yl acetate is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a derivative of benzoxazole, a heterocyclic compound known for its wide range of applications in medicinal chemistry due to its diverse pharmacological activities .
Métodos De Preparación
The synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate can be achieved through various methods. One common approach involves the cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields and is considered a facile procedure for preparing benzoxazole derivatives . Industrial production methods often involve similar catalytic processes to ensure high efficiency and yield.
Análisis De Reacciones Químicas
2-Methylbenzo[d]oxazol-6-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include palladium acetate, potassium persulfate, and trifluoromethanesulfonic acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methylbenzo[d]oxazol-6-yl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of various biologically active compounds, including antibacterial, antifungal, and anticancer agents . In medicinal chemistry, benzoxazole derivatives are known for their pharmacological activities, such as anti-inflammatory, antimycobacterial, antihistamine, and antiparkinson effects .
Mecanismo De Acción
The mechanism of action of 2-Methylbenzo[d]oxazol-6-yl acetate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2-Methylbenzo[d]oxazol-6-yl acetate can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Known for its antibacterial and antifungal activities.
2-Aminobenzoxazole: Used in the synthesis of various pharmaceuticals.
2-Methylbenzoxazole: Similar in structure but lacks the acetate group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Propiedades
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-4-3-8(14-7(2)12)5-10(9)13-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILMPTWYTJBHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B3269295.png)


![[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride](/img/structure/B3269318.png)
